
1-Azido-2-iodo-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-iodo-4-methylbenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃) and an iodine atom attached to a benzene ring, along with a methyl group (-CH₃)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2-iodo-4-methylbenzene can be synthesized through a multi-step process involving the introduction of the azido and iodine groups onto the benzene ring. One common method involves the nitration of 4-methyltoluene to form 4-methyl-2-nitrotoluene, followed by reduction to 4-methyl-2-aminotoluene. The amino group is then converted to an azido group using sodium azide. Finally, iodination is carried out using iodine and a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-iodo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition with alkynes.
Oxidation and Reduction: The iodine atom can be involved in oxidation-reduction reactions, altering the oxidation state of the compound.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, copper(I) catalysts for cycloaddition.
Oxidation-Reduction: Iodine, reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: Halogens, nitrating agents, and Friedel-Crafts catalysts.
Major Products Formed:
Triazoles: Formed through cycloaddition reactions.
Iodo-derivatives: Resulting from electrophilic aromatic substitution.
Scientific Research Applications
1-Azido-2-iodo-4-methylbenzene has several applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-azido-2-iodo-4-methylbenzene primarily involves its reactivity as an azide and an iodinated aromatic compound. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The iodine atom can participate in halogen bonding and redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
1-Azido-4-methylbenzene: Lacks the iodine atom, resulting in different reactivity and applications.
2-Iodo-4-methylbenzene: Lacks the azido group, limiting its use in cycloaddition reactions.
4-Methylphenyl azide: Similar structure but without the iodine atom, affecting its chemical behavior.
Uniqueness: 1-Azido-2-iodo-4-methylbenzene is unique due to the presence of both azido and iodine groups, which confer distinct reactivity patterns and enable a wide range of chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
122099-10-9 |
|---|---|
Molecular Formula |
C7H6IN3 |
Molecular Weight |
259.05 g/mol |
IUPAC Name |
1-azido-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C7H6IN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3 |
InChI Key |
BNNIMNBSCUGXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=[N+]=[N-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



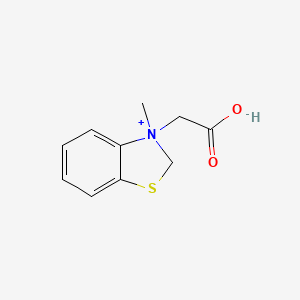

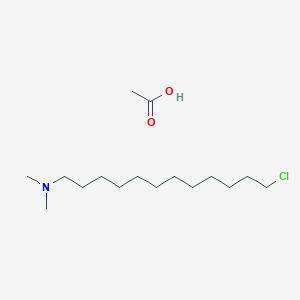


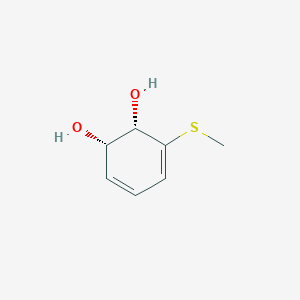
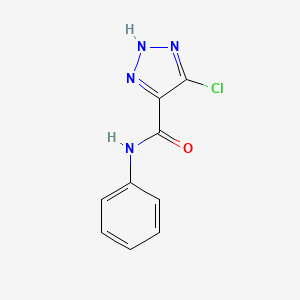
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)
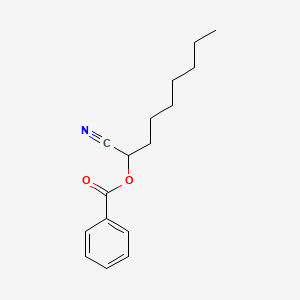
methanone](/img/structure/B14290381.png)
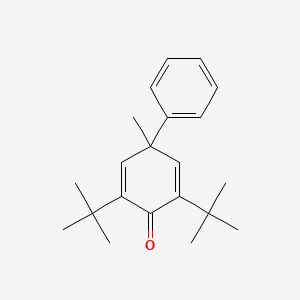
![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)

